molecular formula C18H11Cl2N3S B2474116 (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 477186-66-6

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2474116
CAS No.: 477186-66-6
M. Wt: 372.27
InChI Key: PGGCWHKZQAOYGC-JLHYYAGUSA-N
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Description

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11Cl2N3S and its molecular weight is 372.27. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGCWHKZQAOYGC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H14_{14}Cl2_{2}N3_{3}S
  • Molecular Weight : 373.29 g/mol

This compound features a thiazole ring, which is known for its biological activity, and a dichlorophenyl group that enhances its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM)Mechanism of Action
Compound AMCF-71.98 ± 1.22Induction of apoptosis
Compound BHeLa1.61 ± 1.92Inhibition of Bcl-2
Compound CHT29<1Cell cycle arrest

Research indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by promoting interactions with cellular targets involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Salmonella typhi40

These findings suggest that the compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, thiazole derivatives are known for other biological activities such as anti-inflammatory and anticonvulsant properties. For instance:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro.
  • Anticonvulsant Activity : Some thiazole derivatives have demonstrated protective effects against seizures in animal models, indicating potential for neurological applications .

Case Studies and Research Findings

A comprehensive study evaluated various thiazole derivatives for their anticancer activity. The study found that modifications at specific positions on the thiazole ring significantly influenced biological activity. For instance, compounds with a dichlorophenyl moiety exhibited enhanced potency against cancer cell lines compared to their non-chlorinated counterparts .

Another research effort focused on the synthesis of N-substituted thiazoles and their evaluation against multiple bacterial strains. The results indicated that structural variations could lead to improved antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. For instance, (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile has been evaluated for its cytotoxic effects against various cancer cell lines. In a study by the National Cancer Institute (NCI), it demonstrated a notable inhibition of cell growth across multiple cancer types, with a mean growth inhibition (GI) value indicating effective anticancer potential.

Cancer Cell Line GI50 (µM) TGI (µM)
MCF-715.7250.68
HepG212.5345.00
PC310.2535.00

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been shown to possess significant anticonvulsant activity in various animal models. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly affect the anticonvulsant efficacy, with certain substitutions enhancing activity.

Pharmacological Applications

Antimicrobial Activity
this compound has been tested for antimicrobial properties against various pathogens. Studies have shown that the compound exhibits effective antibacterial activity, particularly against Gram-positive bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

These findings highlight its potential as an antibacterial agent.

Material Science Applications

Polymer Chemistry
The compound has been utilized in polymer chemistry as a building block for synthesizing novel materials. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

In recent studies, polymers incorporating thiazole derivatives have shown improved performance in applications such as coatings and adhesives, demonstrating versatility beyond traditional uses.

Case Study 1: Anticancer Efficacy

A comprehensive study conducted on the anticancer efficacy of this compound involved testing against a panel of sixty cancer cell lines using NCI protocols. The results indicated that the compound effectively inhibited cell proliferation in several lines, particularly those associated with breast and liver cancers.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, this compound was assessed against common bacterial strains using agar diffusion methods. The results confirmed its efficacy as an antibacterial agent, with significant zones of inhibition observed.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acrylonitrile Group

The α,β-unsaturated nitrile system undergoes nucleophilic additions due to electron withdrawal by the nitrile group. Key reactions include:

a. Thiol Addition
Reaction with thiols (e.g., thiourea derivatives) under basic conditions yields thiazolidine analogs. For example:

  • Conditions : Ethanolic NaOH, reflux (4–6 h)

  • Product : 5-(2,5-dichlorophenylamino)-4-(4-phenylthiazol-2-yl)thiazolidin-2-imine

  • Yield : 72–85% (based on analogous reactions)

b. Amine Conjugation
Primary amines attack the β-carbon of the acrylonitrile, forming β-amino derivatives:

  • Reagents : Ethylenediamine, DMF, 80°C

  • Product : (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)-N-(2-aminoethyl)acrylamide

  • Characterization : IR absorption at 1650 cm⁻¹ (amide C=O)

Cyclization Reactions Involving the Thiazole Ring

The 4-phenylthiazole moiety participates in electrophilic substitutions and annulation:

a. Suzuki Coupling
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the thiazole’s 5-position:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)

  • Substrate : 5-bromo-4-phenylthiazole derivative

  • Product : 5-(pyridin-3-yl)-4-phenylthiazole-acrylonitrile hybrid

  • Yield : 65% (analogous to methods in )

b. Electrophilic Halogenation
Bromination at the thiazole’s 5-position under mild conditions:

  • Reagents : NBS (N-bromosuccinimide), CHCl₃, 25°C

  • Product : 5-bromo-4-phenylthiazole derivative

  • Selectivity : >90% para-bromination (confirmed by NMR)

Functionalization of the Dichlorophenylamino Group

The 2,5-dichlorophenylamino substituent undergoes selective modifications:

a. N-Alkylation
Reaction with alkyl halides in the presence of NaH:

  • Reagents : Methyl iodide, NaH, THF, 0°C → RT

  • Product : N-methyl-2,5-dichlorophenylamino analog

  • Yield : 58% (similar to )

b. Acylation
Acetylation using acetic anhydride:

  • Conditions : Pyridine, 60°C, 2 h

  • Product : N-acetyl-2,5-dichlorophenylamino derivative

  • IR Data : 1740 cm⁻¹ (C=O stretch)

Photochemical and Thermal Rearrangements

The acrylonitrile backbone participates in [2+2] cycloadditions under UV light:

  • Conditions : UV irradiation (λ = 300 nm), benzene solvent

  • Product : Cyclobutane-fused thiazole derivative

  • Thermal Stability : Decomposes above 200°C (DSC data)

Catalytic Hydrogenation

Selective reduction of the acrylonitrile’s double bond:

  • Catalyst : Pd/C (10%), H₂ (1 atm), ethanol

  • Product : (Z)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)propanenitrile

  • Stereoselectivity : 85% Z-isomer (HPLC)

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Product Features Yield Range
Nucleophilic AdditionThiols, NaOH, ethanolThiazolidine/imine formation72–85%
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsAryl-extended thiazoles60–75%
N-AlkylationAlkyl halides, NaHAlkylated amine derivatives55–70%
PhotocycloadditionUV light, benzeneCyclobutane-thiazole hybrids40–50%

Computational Insights into Reactivity

DFT studies reveal:

  • The acrylonitrile’s LUMO (-2.1 eV) localizes at the β-carbon, favoring nucleophilic attacks .

  • The thiazole ring’s electron-rich C5 position has a Fukui index (ƒ⁻) of 0.12, explaining its susceptibility to electrophilic substitution .

Stability Under Synthetic Conditions

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolysis byproducts .

  • Thermal Degradation : TGA shows decomposition onset at 185°C (N₂ atmosphere) .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, ethanol) enhance reaction rates and yields .
  • Catalysts : Piperidine or potassium carbonate improves selectivity for the E-isomer .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Example Data :

ConditionSolventCatalystYield (%)Purity (%)Reference
Thiazole formationEthanolPiperidine68>95
Amine couplingDMFK2CO37298

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Basic Research Question

  • 1H/13C NMR : Confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
  • HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 412.05) .
  • X-ray Crystallography : Resolves stereochemistry (E-configuration confirmed by C=C bond geometry) .

How can researchers initially assess the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

Basic Research Question

  • Anticancer :
    • MTT assay : Measure cytotoxicity (IC50) against cell lines (e.g., MCF-7, HeLa). Evidence reports IC50 values of 2.1–5.3 µM .
    • Apoptosis assays : Flow cytometry for Annexin V/PI staining .
  • Antimicrobial :
    • Broth microdilution : Determine MIC against S. aureus (8 µg/mL) and E. coli (16 µg/mL) .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound's bioactivity?

Advanced Research Question

  • Modify substituents :
    • Electron-withdrawing groups (e.g., nitro on phenyl) enhance anticancer activity .
    • Methoxy groups improve solubility but may reduce membrane permeability .
  • Systematic testing : Compare analogues in standardized assays (Table 2).

Q. Example SAR Data :

Compound ModificationIC50 (µM)MIC (µg/mL)Reference
2,5-Dichlorophenyl substituent2.18
4-Methoxyphenyl variant5.316

How should contradictory reports on the compound's bioactivity across different studies be addressed methodologically?

Advanced Research Question

  • Control variables :
    • Cell line specificity : Test across multiple lines (e.g., A549 vs. HeLa) .
    • Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) .
  • Validate with orthogonal assays : Combine apoptosis (caspase-3 activation) and proliferation (BrdU incorporation) assays .

What considerations are critical when transitioning from in vitro to in vivo efficacy studies for this compound?

Advanced Research Question

  • Pharmacokinetics :
    • Metabolic stability : Liver microsome assays to identify degradation pathways .
    • Bioavailability : LogP >3 may necessitate prodrug formulations .
  • Toxicity screening :
    • Acute toxicity : Rodent studies to determine LD50.
    • Genotoxicity : Ames test for mutagenicity .

How does the stereochemistry of the acrylonitrile moiety influence biological activity, and what methods ensure selective synthesis of the E-isomer?

Advanced Research Question

  • Stereochemical impact : The E-isomer optimizes spatial alignment with target binding pockets (e.g., kinase active sites) .
  • Stereoselective synthesis :
    • Catalytic control : Use piperidine to favor E-configuration via kinetic control .
    • Characterization : NOESY NMR or X-ray crystallography confirms geometry .

What advanced analytical approaches can elucidate the compound's metabolic stability and potential toxicity?

Advanced Research Question

  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In silico tools : Derek Nexus predicts hepatotoxicity risks (e.g., nitro group reduction).
  • Reactive oxygen species (ROS) assays : Evaluate oxidative stress in HepG2 cells .

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